(3S)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol
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Overview
Description
(3S)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol: is a chemical compound that belongs to the class of pyrrolidines It features a pyrrolidine ring substituted with a 6-chloropyridine-3-carbonyl group and a hydroxyl group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone or an amino alcohol.
Introduction of the 6-Chloropyridine-3-carbonyl Group: This step involves the acylation of the pyrrolidine ring with 6-chloropyridine-3-carbonyl chloride under basic conditions, such as the presence of a base like triethylamine.
Hydroxylation at the 3-Position: The hydroxyl group can be introduced through a selective oxidation reaction, using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone or carboxylic acid derivative.
Reduction: The carbonyl group can be reduced to form an alcohol or amine derivative.
Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate, osmium tetroxide, or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nucleophiles like ammonia, primary or secondary amines, thiols, or alkoxides, often under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(3S)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol: has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and agrochemicals.
Biological Studies: It can be used in studies investigating the interaction of pyrrolidine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It may be used in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (3S)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
(3S)-1-(6-Bromopyridine-3-carbonyl)pyrrolidin-3-ol: Similar structure but with a bromine atom instead of chlorine.
(3S)-1-(6-Fluoropyridine-3-carbonyl)pyrrolidin-3-ol: Similar structure but with a fluorine atom instead of chlorine.
(3S)-1-(6-Methylpyridine-3-carbonyl)pyrrolidin-3-ol: Similar structure but with a methyl group instead of chlorine.
Uniqueness
- The presence of the chlorine atom in (3S)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol can influence its reactivity and interaction with biological targets, potentially leading to different pharmacological properties compared to its analogs.
- The specific positioning of the substituents on the pyrrolidine and pyridine rings can affect the compound’s overall stability, solubility, and bioavailability.
Properties
IUPAC Name |
(6-chloropyridin-3-yl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O2/c11-9-2-1-7(5-12-9)10(15)13-4-3-8(14)6-13/h1-2,5,8,14H,3-4,6H2/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNBMPRTPXEPPK-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1O)C(=O)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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